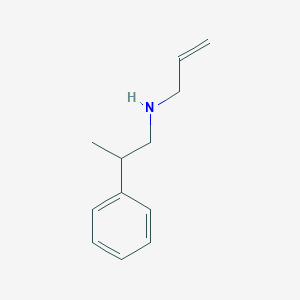

(2-Phenylpropyl)(prop-2-en-1-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIGWMJEBFDCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylpropyl Prop 2 En 1 Yl Amine

Mechanistic Exploration of Amination Strategies

The formation of the 2-phenylpropylamine (B128651) scaffold and its subsequent allylation are central to the synthesis of (2-Phenylpropyl)(prop-2-en-1-yl)amine. Several classical and modern amination strategies can be employed, each with distinct mechanistic features.

Reductive Amination Pathways for the 2-Phenylpropylamine Scaffold

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. mdma.ch In the context of this compound, this typically involves the reaction of a ketone, phenylacetone (B166967) (also known as 1-phenyl-2-propanone or P2P), with an amine. pearson.comwikimedia.org

The process begins with the nucleophilic attack of an amine on the carbonyl carbon of phenylacetone, forming a hemiaminal intermediate. mdma.ch This is followed by the elimination of a water molecule to generate an imine or enamine, which is then reduced to the final amine product. mdma.ch The choice of reducing agent and reaction conditions is critical to the success of the reaction.

For the synthesis of the primary amine precursor, 2-phenylpropylamine, ammonia (B1221849) is used as the nitrogen source. mdma.ch The subsequent reduction of the resulting imine can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney Nickel or platinum oxide, or with chemical reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. mdma.chwikipedia.org Catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profiles. mdma.ch

Alternatively, to directly synthesize N-allylamphetamine, allylamine (B125299) can be used as the amine source in the reductive amination of phenylacetone. The general mechanism remains the same, involving the formation of an N-allyl-substituted imine, which is then reduced to the target secondary amine.

The Leuckart reaction and its variants offer another classical approach. This method involves heating a ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce a formamide intermediate, which is then hydrolyzed to yield the primary amine. wikipedia.org While historically significant, this method often requires harsh conditions and can result in lower yields compared to modern reductive amination protocols.

A summary of common reducing agents for reductive amination is presented below:

| Reducing Agent | Typical Conditions | Substrate Scope | Notes |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Low to high pressure H₂, various solvents (e.g., ethanol (B145695), methanol) | Broad | Highly efficient, can be sensitive to functional groups. mdma.ch |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol solvent, often at room temperature | Good for aldehydes and ketones | Milder than LiAlH₄, tolerates some functional groups. wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH, various solvents | Good for imines | More selective for imines over carbonyls. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Very broad | Highly reactive, reduces many functional groups. wikipedia.org |

Nucleophilic Substitution Reactions in Secondary Amine Formation

The formation of this compound can also be achieved through the N-alkylation of the primary amine, 2-phenylpropylamine. This involves a nucleophilic substitution reaction where the nitrogen atom of the amine attacks an electrophilic allyl source, typically an allyl halide like allyl bromide. libretexts.org

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of 2-phenylpropylamine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group. libretexts.org A significant challenge in this approach is the potential for overalkylation. libretexts.org The newly formed secondary amine, this compound, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt as byproducts. libretexts.orglibretexts.org

To mitigate this, reaction conditions must be carefully controlled. Using a large excess of the primary amine can favor the formation of the desired secondary amine. libretexts.org Alternatively, more sophisticated methods have been developed to achieve selective monoalkylation. One such strategy involves the use of N-aminopyridinium salts as ammonia surrogates, which undergo self-limiting alkylation to selectively produce secondary amines. acs.orgnih.govresearchgate.net

Transition Metal-Catalyzed Carbon-Nitrogen Bond Forming Reactions

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal catalysis. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or triflates using a palladium catalyst. wikipedia.orglibretexts.orgnumberanalytics.com This reaction has broad substrate scope and functional group tolerance, making it a versatile method for synthesizing aryl amines. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation with a base. acsgcipr.org

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst. libretexts.org

For the synthesis of this compound, this reaction could be envisioned by coupling an appropriate aryl precursor with allylamine. The choice of ligand is crucial for the efficiency and selectivity of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to fine-tune the catalytic activity. wikipedia.orgacsgcipr.org

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure chiral amines is of significant importance, as different enantiomers can exhibit distinct biological activities. nih.gov

Asymmetric Catalysis in Chiral Amine Construction

Asymmetric catalysis provides the most elegant and efficient means to access enantiomerically enriched amines. acs.orgrsc.org This field has seen tremendous growth, with the development of a wide array of chiral catalysts and ligands. sigmaaldrich.comacs.orgrsc.org

One of the most powerful strategies for the asymmetric synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This reaction utilizes a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to stereoselectively deliver hydrogen to the C=N double bond of an imine. rsc.orgajchem-b.comnih.gov The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the metal center.

The design and synthesis of chiral ligands are at the heart of asymmetric catalysis. researchgate.netbohrium.compnas.orgpnas.org For the asymmetric hydrogenation of imines, chiral phosphine (B1218219) ligands have proven to be particularly effective. nih.govtandfonline.comsigmaaldrich.comnih.gov These ligands can be broadly categorized based on the source of their chirality, such as C₂-symmetric ligands, P-chiral ligands, and ligands with atropisomeric backbones. researchgate.netnih.govacs.org

The mechanism of asymmetric hydrogenation with a chiral catalyst involves the coordination of the imine substrate to the chiral metal complex. The pre-existing chirality of the ligand environment dictates the facial selectivity of the hydride transfer from the metal to the imine carbon, leading to the preferential formation of one enantiomer of the amine product. pnas.org

A variety of chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of imines, achieving high enantioselectivities (ee). Some notable examples are listed in the table below:

| Ligand Family | Metal | Substrate Type | Reported Enantioselectivity | Reference |

| PHOX (Phosphinooxazoline) | Iridium | Acyclic Imines | Up to 99% ee | ajchem-b.com |

| MaxPHOX | Iridium | N-aryl and N-methyl imines | Excellent results | acs.org |

| (R,R)-f-SpiroPhos | Iridium | Cyclic 2-aryl imines | High yields and enantioselectivities | rsc.org |

| P-chiral phosphines | Rhodium, Ruthenium | Various imines | High enantioselectivity and catalytic activity | nih.gov |

The development of modular and tunable chiral ligands continues to be an active area of research, enabling the synthesis of a broad range of enantiomerically pure chiral amines with high efficiency and selectivity. researchgate.nettandfonline.com

Enantioselective Hydroamination and Hydroaminoalkylation Approaches

Enantioselective hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to chiral amines. acs.orgnih.gov For the synthesis of the (2-phenylpropyl)amine core, the hydroamination of styrene (B11656) derivatives is a key strategy. Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, have been instrumental in advancing this field. rsc.orgnih.gov For instance, Pd(II)-catalyzed intermolecular enantioselective hydroamination of styrenes using pyridine-oxazoline ligands has been shown to produce chiral benzylic amides with moderate to good enantioselectivities. rsc.org Similarly, rhodium-catalyzed asymmetric hydroamination of allyl amines with chiral BIPHEP-type ligands yields enantioenriched 1,2-diamines. nih.gov

Recent developments have also focused on nickel-hydride catalyzed hydroamination, which allows for the regio- and enantioselective synthesis of benzylic arylamines and alkylamines from styrenes under mild conditions. researchgate.net These methods often employ readily available starting materials like nitroarenes or hydroxylamines. researchgate.net

Hydroaminoalkylation offers another powerful tool for constructing chiral amines. This approach involves the coupling of an amine, an alkene, and a hydrogen source. Photoenzymatic catalysis has recently emerged as a promising strategy, utilizing flavin-dependent ene-reductases to generate aminium radical cations from hydroxylamines, which then undergo asymmetric intermolecular hydroamination. nih.govillinois.edu This method provides access to enantioenriched tertiary amines through an enzyme-mediated hydrogen atom transfer. nih.govillinois.edu

| Catalyst System | Substrate | Product Type | Enantioselectivity (ee) | Reference |

| Pd(II)/Pyridine-Oxazoline | Styrenes | Chiral Benzylic Amides | Moderate to Good | rsc.org |

| Rh/Chiral BIPHEP-type Ligand | Allyl Amines | Enantioenriched 1,2-Diamines | Excellent | nih.gov |

| NiH/Bioxazoline Ligand | Styrenes | Chiral Benzylic Amines | High | researchgate.net |

| Photoenzymatic (Ene-reductase) | Alkenes/Hydroxylamines | Enantioenriched Tertiary Amines | High | nih.govillinois.edu |

| CuH/Chiral Ligand | Styrenes | Chiral Secondary Amines | High | acs.org |

Asymmetric Alkylation and Cross-Coupling Strategies

Asymmetric alkylation and cross-coupling reactions provide versatile and modular approaches to chiral amines. nih.govacs.org Nickel/photoredox dual catalysis has been successfully employed for the direct enantioselective α-arylation of saturated azacycles and acyclic N-alkyl benzamides. nih.govacs.org This method utilizes photoeliminated chlorine radicals to generate α-amino alkyl radicals, which then couple with aryl chlorides. nih.govacs.org This strategy is notable for its use of feedstock starting materials and broad substrate scope, offering high enantioselectivities. nih.govacs.org

The direct catalytic asymmetric α-benzylation of N-unprotected amino acids with benzyl (B1604629) alcohol derivatives has also been achieved using a combination of a chiral aldehyde, a palladium species, and a Lewis acid. nih.gov This method produces a variety of chiral α-benzyl amino acids in high yields and with excellent enantioselectivities. nih.gov Furthermore, palladium-catalyzed N-alkylation of amines using alcohols has proven effective for synthesizing secondary and tertiary amines. acs.org

| Method | Catalyst System | Nucleophile | Electrophile | Enantioselectivity (ee) | Reference |

| Enantioselective α-Arylation | Ni/Photoredox | Azacycles, N-Alkyl Benzamides | (Hetero)aryl Chlorides | High | nih.govacs.org |

| Asymmetric α-Benzylation | Chiral Aldehyde/Pd/Lewis Acid | N-Unprotected Amino Acids | Benzyl Alcohol Derivatives | High to Excellent | nih.gov |

| N-Alkylation | PdCl₂/dppe or Xantphos(t-Bu) | Primary/Secondary Amines | Primary/Secondary Alcohols | Not applicable (forms racemic or achiral products unless chiral reactants are used) | acs.org |

Biocatalytic Routes for Enantiopure (2-Phenylpropyl)amine Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amines. koreascience.krrsc.org Transaminases (TAs) are particularly valuable enzymes that catalyze the asymmetric amination of a ketone to the corresponding amine. koreascience.krnih.gov They are widely used for producing optically pure amines due to their high enantioselectivity and broad substrate tolerance. koreascience.kr

For the synthesis of (2-phenylpropyl)amine derivatives, transaminases can be employed in two main ways: asymmetric synthesis from a prochiral ketone or kinetic resolution of a racemic amine. nih.gov In asymmetric synthesis, an (R)- or (S)-selective transaminase can be used to produce the desired enantiomer with high conversion and excellent enantiomeric excess (>99% ee). nih.gov In kinetic resolution, one enantiomer of a racemic amine is selectively consumed by the transaminase, leaving the other enantiomer in high purity. nih.govrsc.org This approach can also yield the unreacted enantiomer with high enantiomeric excess (>95% ee). nih.gov The efficiency of kinetic resolutions can be enhanced by combining the transaminase with an amino acid oxidase and catalytic amounts of pyruvate. rsc.org

Furthermore, transaminase-triggered cascade reactions have been developed to create complex N-heterocycles, demonstrating the versatility of these biocatalysts. nih.gov

| Biocatalytic Strategy | Enzyme | Substrate | Product | Key Outcome | Reference |

| Asymmetric Synthesis | (R)-Transaminase | Prochiral Ketones | (R)-1-Phenylpropan-2-amines | 88–89% conversion, >99% ee | nih.gov |

| Kinetic Resolution | (R)-Transaminase | Racemic 1-Phenylpropan-2-amines | (S)-1-Phenylpropan-2-amines | >48% conversion, >95% ee | nih.gov |

| Dynamic Kinetic Resolution | Transaminase and racemization catalyst | Racemic amines | Single enantiomer amine | Potential for >50% yield | researchgate.net |

| Chemoenzymatic Cascade | Biocatalyst and Pd catalyst | Prochiral/racemic starting materials | Chiral N-arylamines | Good to excellent conversions | nih.gov |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been a reliable method for synthesizing enantiomerically pure compounds. wikipedia.org

In the context of amine synthesis, chiral auxiliaries can be attached to either the nitrogen or a carbon atom to direct subsequent reactions. For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries for controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Similarly, camphorsultam and pseudoephedrine have been widely used as chiral auxiliaries. wikipedia.org

A more recent development involves the use of a commercially available phenylglycinol derivative as a chiral amine transfer (CAT) reagent in photocatalytic hydroaminoalkylation reactions. acs.org This reagent serves as both the source of nitrogen and the chiral information, enabling the stereocontrolled addition of α-amino radicals to alkenes to produce enantioenriched α-trialkyl-α-tertiary amines. acs.org The stereochemical outcome is rationalized by an intramolecular hydrogen bond that rigidifies the transition state. acs.org

Stereocontrolled Introduction of the Prop-2-en-1-yl Moiety

Allylation Reactions with Stereochemical Considerations

The introduction of the allyl group onto the chiral (2-phenylpropyl)amine scaffold must be performed with care to avoid racemization of the stereogenic center. The N-allylation of a secondary amine is a standard transformation that can typically be achieved using an allyl halide or other electrophilic allyl source in the presence of a base.

For cases where the stereogenic center is at the nitrogen atom, enantioselective catalytic transformations can be employed. For instance, Pd-catalyzed allylic alkylation of N-methyl tetrahydroisoquinolines has been shown to convert configurationally labile stereogenic nitrogen centers into configurationally stable chiral ammonium ions with high conversion and enantiomeric ratios up to 10:90. acs.orgnih.gov While this specific example deals with a quaternary ammonium salt, the principle of dynamic kinetic resolution via electrophilic quaternization is relevant. acs.org

Cross-Metathesis Applications in Alkene Functionalization

Olefin cross-metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes like Grubbs catalysts, can be used to introduce the prop-2-en-1-yl (allyl) group. sigmaaldrich.comorganic-chemistry.org

In the context of synthesizing this compound, one could envision a scenario where a precursor containing a different olefinic group is converted to the desired N-allyl amine via cross-metathesis with ethylene (B1197577) or a related simple olefin. However, the presence of nitrogen atoms, particularly in amines and N-heterocycles, can be problematic as they can coordinate to the metal catalyst and inhibit its activity. nih.gov Strategies to overcome this include the use of more robust catalysts, protection of the amine functionality, or conversion of the amine to an ammonium salt prior to the metathesis reaction. nih.gov Despite these challenges, successful cross-metathesis reactions involving olefins with nitrogen-containing functionalities have been reported, offering a potential, albeit less direct, route for the functionalization step. nih.gov

Derivatization and Selective Functionalization of this compound

The presence of multiple reactive centers in this compound necessitates careful selection of reagents and reaction conditions to achieve desired chemical modifications selectively.

Chemical Transformations of the Secondary Amine Functionality

The secondary amine in this compound serves as a key site for derivatization, most commonly through N-acylation and N-alkylation reactions. These transformations are fundamental in modifying the compound's steric and electronic properties.

N-Acylation: The reaction of the secondary amine with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding amides. nih.gov This reaction is a common strategy for the synthesis of amide derivatives. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-(2-phenylpropyl)-N-(prop-2-en-1-yl)acetamide. The use of peptide coupling agents, like alkylphosphonic acid anhydrides, can also facilitate the formation of amide bonds, particularly in the synthesis of more complex structures like those found in prodrugs. google.com

N-Alkylation: Introduction of an additional alkyl group to the nitrogen atom to form a tertiary amine can be achieved using various alkylating agents. acsgcipr.org Alkyl halides (e.g., methyl iodide, benzyl bromide) are common reagents for this purpose, typically in the presence of a base to neutralize the generated acid. researchgate.net More advanced and sustainable methods involve the use of alcohols as alkylating agents, catalyzed by transition metal complexes, such as those of manganese or palladium, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov These methods are advantageous due to their atom economy, producing water as the primary byproduct.

Table 1: Representative N-Acylation and N-Alkylation Reactions

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Acetylation | Acetyl chloride | N-(2-Phenylpropyl)-N-(prop-2-en-1-yl)acetamide | Base (e.g., Triethylamine), CH₂Cl₂ |

| N-Benzoylation | Benzoyl chloride | N-(2-Phenylpropyl)-N-(prop-2-en-1-yl)benzamide | Base (e.g., Pyridine), THF |

| N-Methylation | Methyl iodide | N-Methyl-N-(2-phenylpropyl)-N-(prop-2-en-1-yl)amine | Base (e.g., K₂CO₃), Acetonitrile |

| N-Benzylation | Benzyl bromide | N-Benzyl-N-(2-phenylpropyl)-N-(prop-2-en-1-yl)amine | Base (e.g., NaH), DMF |

Note: This table presents plausible transformations based on general principles of amine reactivity. Specific yields and reaction conditions would require experimental validation.

Selective Reactions at the Terminal Alkene Group

The prop-2-en-1-yl (allyl) group provides a handle for a variety of transformations, allowing for the introduction of new functional groups at the terminus of the molecule.

Epoxidation: The double bond can be converted to an epoxide, a versatile synthetic intermediate. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. wikipedia.org The nitrogen atom within the molecule can influence the stereoselectivity of the epoxidation, particularly with bifunctional peracids where hydrogen bonding can direct the oxidant to one face of the alkene. thieme.de Asymmetric epoxidation can be achieved using chiral catalysts, such as those developed in the Sharpless epoxidation, although this typically requires an allylic alcohol. wikipedia.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). google.com Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. The resulting diol can be a precursor for further modifications or can be cleaved, for instance, using sodium periodate (B1199274) (NaIO₄), which can lead to the removal of the allyl group. organic-chemistry.org

Table 2: Selective Functionalization of the Alkene Moiety

| Transformation | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | (2-Phenylpropyl)(oxiran-2-ylmethyl)amine | Mixture of diastereomers |

Note: This table outlines expected products from established synthetic methods. The specific stereochemical outcomes and yields would depend on the precise reaction conditions and potential directing effects of the N-substituent.

Regioselective and Stereoselective Functionalization of the Phenylpropyl Framework

The phenyl ring and the stereocenter of the 2-phenylpropyl group present opportunities for more advanced and controlled modifications.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. mdpi.com The alkylamine side chain is an ortho-, para-directing group. However, under the strongly acidic conditions often required for these reactions, the amine nitrogen will be protonated, converting the side chain into a deactivating, meta-directing group. Therefore, control of the reaction conditions or the use of a protecting group on the nitrogen is crucial to direct the substitution to the desired position. For instance, Friedel-Crafts acylation of the N-acylated derivative would likely favor substitution at the para position due to steric hindrance at the ortho positions.

Directed ortho-Metalation (DoM): To achieve exclusive ortho-functionalization, directed ortho-metalation is a powerful strategy. wikipedia.org This involves deprotonation of the ortho-position by a strong base like n-butyllithium, directed by a suitable functional group. While the secondary amine itself is not a strong directing group, it can be converted into one, such as a pivalamide (B147659) or a carbamate, which can effectively direct lithiation to the ortho-position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Stereoselective Synthesis: The existing stereocenter in the 2-phenylpropyl group can be used to influence the stereochemical outcome of reactions at other parts of the molecule, a process known as diastereoselective synthesis. For example, in the functionalization of the alkene, the chiral environment provided by the (R)- or (S)-2-phenylpropyl group could lead to a preference for the formation of one diastereomer over the other.

Table 3: Functionalization of the Phenylpropyl Framework

| Transformation | Reagent(s) | Position of Functionalization | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta | Amine protonation leads to a deactivating, meta-directing group. |

| Bromination | Br₂, FeBr₃ | ortho, para (if N is protected) | N-acylation allows for ortho, para-direction. |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | meta or para | Para-substitution is likely favored with a protected amine due to sterics. |

Note: The regioselectivity of these reactions is highly dependent on the nature of the nitrogen substituent and the reaction conditions.

Advanced Spectroscopic Analysis for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (2-Phenylpropyl)(prop-2-en-1-yl)amine, a suite of 1D and 2D NMR experiments is required to unambiguously assign all proton and carbon signals and to probe its three-dimensional features.

The complete assignment of the ¹H and ¹³C NMR spectra is the foundation of structural analysis. While specific experimental data for this exact compound is not publicly available, a predicted spectrum can be derived from known chemical shift values of similar structural motifs like 2-phenylpropylamine (B128651) and allylamine (B125299).

¹H and ¹³C NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the protons of the allyl group. The carbon spectrum would similarly display unique resonances for each carbon environment.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated chemical shifts (in ppm) relative to TMS in a non-polar solvent like CDCl₃.

Interactive Table: Predicted ¹H NMR Data| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl (5H) | 7.10 - 7.35 | Multiplet | - |

| =CH- (1H) | 5.75 - 5.90 | Multiplet | - |

| =CH₂ (2H) | 5.05 - 5.20 | Multiplet | - |

| N-CH₂ (allyl) (2H) | 3.20 - 3.35 | Doublet | ~6.0 |

| N-CH₂ (propyl) (2H) | 2.60 - 2.75 | Multiplet | - |

| CH (propyl) (1H) | 2.85 - 3.00 | Multiplet | - |

| CH₃ (propyl) (3H) | 1.15 - 1.25 | Doublet | ~7.0 |

Interactive Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | ~126-129 |

| =CH- | ~135 |

| =CH₂ | ~117 |

| N-CH₂ (allyl) | ~52 |

| N-CH₂ (propyl) | ~55 |

| CH (propyl) | ~40 |

| CH₃ (propyl) | ~20 |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment is essential for confirming proton-proton (¹H-¹H) coupling networks. libretexts.org It would reveal correlations between adjacent protons, such as the methyl and methine protons of the propyl group, and the protons within the allyl group. libretexts.org This helps to piece together the individual spin systems of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for stereochemical and conformational analysis by detecting protons that are close in space, irrespective of their bonding connections. libretexts.orgyoutube.com For this compound, NOESY could establish the relative orientation of the phenylpropyl and allyl groups by showing spatial correlations between their respective protons. This is particularly useful for determining the preferred conformation around the nitrogen atom. youtube.com

For flexible molecules like this compound, standard NMR methods may not fully define the conformational landscape. Advanced techniques like the measurement of Residual Dipolar Couplings (RDCs) can provide crucial long-range structural information. By weakly aligning the molecule in a liquid crystal medium, RDCs can be measured to determine the relative orientations of different molecular fragments, such as the phenyl ring with respect to the propyl chain, offering insights into the molecule's conformational preferences that are inaccessible through standard NOE analysis. duke.edu

Dynamic NMR (dNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations or conformational exchanges. researchgate.net For this compound, several dynamic processes could be investigated:

Rotation around the C-N bonds: The rotation around the N-C(propyl) and N-C(allyl) bonds may be slow enough at low temperatures to be studied.

Nitrogen inversion: The inversion of the nitrogen atom could lead to the exchange of environments for the attached groups.

By recording NMR spectra at various temperatures, one could observe the broadening and coalescence of signals. From the coalescence temperature and chemical shift difference, the activation energy (ΔG‡) for the rotational or inversional barrier can be calculated, providing quantitative data on the molecule's flexibility. researchgate.net

Deuterium (B1214612) (²H) labeling is a powerful technique for simplifying spectra and assigning signals. nih.gov A common application is D₂O exchange to identify labile protons. libretexts.org In the case of this compound, adding a drop of deuterium oxide (D₂O) to the NMR sample would result in the exchange of the amine proton (N-H) for a deuterium atom (N-D). Since deuterium is not observed in ¹H NMR, the N-H signal would disappear from the spectrum, unequivocally confirming its assignment. libretexts.org Furthermore, site-specific synthesis with deuterium incorporation can be used to simplify complex regions of the spectrum, aiding in the definitive assignment of overlapping signals. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental formula. rsc.org For this compound (C₁₂H₁₇N), the calculated monoisotopic mass is 175.1361 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, confirming the molecular formula.

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum provides structural information. Under electron ionization (EI), the molecule would undergo characteristic fragmentation.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 175 | [M]⁺ | [C₁₂H₁₇N]⁺ | Molecular Ion |

| 160 | [M - CH₃]⁺ | [C₁₁H₁₄N]⁺ | Loss of a methyl radical |

| 134 | [M - C₃H₅]⁺ | [C₉H₁₂N]⁺ | Loss of an allyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) groups |

| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Cleavage yielding the allyl-imine fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net These two techniques are complementary and together provide a comprehensive vibrational profile. For this compound, key functional groups include the secondary amine, the aromatic ring, and the alkene.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 (weak) | A single, relatively weak band. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Bands appear above 3000 cm⁻¹. |

| C-H Stretch (Alkene) | C=C-H | 3010 - 3095 | Bands appear above 3000 cm⁻¹. |

| C-H Stretch (Aliphatic) | Propyl Chain | 2850 - 3000 | Bands appear below 3000 cm⁻¹. |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Multiple bands, often sharp. |

| C=C Stretch (Alkene) | C=C | 1640 - 1680 (weak) | Can be weak due to symmetry. |

| N-H Bend | Secondary Amine | 1550 - 1650 | Bending vibration. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for the unambiguous determination of the absolute configuration of stereoisomers in solution, a critical aspect in fields such as medicinal chemistry and materials science. For a chiral molecule like This compound , which possesses a stereocenter at the second carbon of the propyl chain, chiroptical techniques, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for assigning the (R) or (S) configuration.

The fundamental principle of chiroptical spectroscopy lies in the measurement of the differential absorption of left and right circularly polarized light. This differential absorption, known as the Cotton effect, provides information about the three-dimensional arrangement of atoms around the chiral center.

Methodology for Stereochemical Assignment

The determination of the absolute configuration of This compound using chiroptical spectroscopy would typically involve a combined experimental and computational approach:

Synthesis and Separation of Enantiomers: The first step would be the synthesis of a racemic mixture of (R)- and (S)-(2-Phenylpropyl)(prop-2-en-1-yl)amine. Subsequently, the enantiomers would be separated using a suitable chiral chromatography method, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Experimental Measurement of CD Spectra: The separated enantiomers would then be analyzed using a CD spectropolarimeter. The CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. By convention, this is often converted to molar ellipticity [θ]. The two enantiomers of a chiral compound will exhibit mirror-image CD spectra. For instance, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of the same magnitude at that wavelength.

Computational Prediction of CD Spectra: To assign the experimentally observed spectra to the specific (R) and (S) configurations, quantum chemical calculations are employed. Density Functional Theory (DFT) is a commonly used method for this purpose. The computational workflow would involve:

Conformational Search: Identifying the most stable conformations of both the (R) and (S) enantiomers of This compound .

Calculation of Theoretical CD Spectra: For each stable conformation, the theoretical CD spectrum is calculated. The final predicted spectrum for each enantiomer is a Boltzmann-weighted average of the spectra of all significant conformers.

Comparison and Assignment: The experimentally measured CD spectrum is then compared with the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and the predicted spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

Expected Spectroscopic Features

For This compound , the chromophores responsible for the CD signals would be the phenyl group and the double bond of the allyl group. The electronic transitions of these chromophores, when perturbed by the chiral environment of the stereocenter, would give rise to characteristic Cotton effects in the UV region of the electromagnetic spectrum.

While specific data is unavailable, a hypothetical dataset for the enantiomers of This compound is presented below to illustrate the expected nature of the results.

Hypothetical Chiroptical Data for this compound Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Circular Dichroism (CD) Maxima (λ, nm) |

| (R)-(2-Phenylpropyl)(prop-2-en-1-yl)amine | Positive (+) | Positive Cotton effect around 220 nm |

| Negative Cotton effect around 260 nm | ||

| (S)-(2-Phenylpropyl)(prop-2-en-1-yl)amine | Negative (-) | Negative Cotton effect around 220 nm |

| Positive Cotton effect around 260 nm |

Note: The signs and wavelengths in this table are illustrative and not based on experimental data.

Computational Chemistry and Theoretical Modeling of 2 Phenylpropyl Prop 2 En 1 Yl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-Phenylpropyl)(prop-2-en-1-yl)amine, these calculations can predict its electronic structure, which in turn governs its reactivity. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to determine molecular orbitals, charge distributions, and other electronic descriptors.

Detailed research findings from such calculations would typically involve mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For this compound, the electron-rich phenyl and allyl groups, as well as the nitrogen lone pair, are expected to significantly influence the HOMO, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the C=C double bond, indicating sites for nucleophilic attack.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. In the case of this compound, the MEP would show a region of negative potential around the nitrogen atom due to its lone pair, highlighting its basicity and nucleophilicity. Regions of positive potential would be expected around the amine hydrogen and potentially on the hydrogens of the phenyl ring.

Illustrative Data from Quantum Chemical Calculations: Disclaimer: The following data is illustrative and represents typical values that would be obtained from quantum chemical calculations (e.g., at the B3LYP/6-31G(d) level of theory) for a molecule with the structure of this compound. This data is not from a published study.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; potential site for oxidation. |

| LUMO Energy | 0.2 eV | Indicates the energy of the lowest unoccupied orbital; potential site for reduction. |

| HOMO-LUMO Gap | 6.0 eV | Reflects the chemical stability and reactivity of the molecule. |

| Dipole Moment | 1.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Charge on Nitrogen | -0.65 e | Highlights the nucleophilic character of the amine group. |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Characterization

DFT is a powerful tool for investigating reaction mechanisms, providing insights into the energies of reactants, products, intermediates, and transition states. For reactions involving this compound, such as its synthesis via allylation of 2-phenylpropylamine (B128651) or its participation in addition reactions, DFT can elucidate the most favorable reaction pathways.

A typical DFT study would involve locating the transition state (TS) for each elementary step of a proposed mechanism. The TS is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. By calculating the activation energy (the energy difference between the reactants and the TS), the rate-determining step of the reaction can be identified. For example, in the synthesis of allylic amines, DFT can be used to compare different catalytic cycles and predict which catalyst would lead to the highest reaction rate and selectivity. nih.gov The influence of different functional groups on the activation barriers can also be systematically studied. nih.gov

Illustrative Reaction Coordinate Data for a Hypothetical Reaction: Disclaimer: The data in this table is hypothetical and for illustrative purposes, representing a plausible reaction coordinate for a catalyzed addition reaction involving this compound as computed by DFT.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Electrophile |

| Transition State 1 (TS1) | +18.5 | Rate-determining step: initial attack of the amine on the electrophile. |

| Intermediate | +5.2 | A stable intermediate formed after the initial addition. |

| Transition State 2 (TS2) | +12.1 | Transition state for a subsequent rearrangement or proton transfer. |

| Products | -10.8 | The final product of the reaction. |

Conformational Landscapes and Stereoisomer Energy Profiles

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. Due to the presence of several rotatable bonds (e.g., C-N bonds, C-C bonds in the propyl chain), this amine can exist in numerous conformations.

Computational methods can systematically scan the potential energy surface by rotating key dihedral angles to locate all low-energy conformers. The relative energies of these conformers can then be calculated with high accuracy using DFT or other quantum mechanical methods. Furthermore, since this compound is chiral, it exists as two enantiomers, (R) and (S). While enantiomers have identical energies in an achiral environment, the presence of other chiral molecules can lead to the formation of diastereomeric complexes with different energies. Computational studies can model these interactions and predict the relative stabilities of such diastereomeric pairs, which is crucial for understanding chiral recognition phenomena. nih.gov

Illustrative Conformational Analysis Data: Disclaimer: This table presents hypothetical data for the low-energy conformers of this compound, as would be determined by a computational conformational search.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 175° (anti) | 45.2 |

| 2 | 0.85 | -65° (gauche) | 23.1 |

| 3 | 1.10 | 70° (gauche) | 15.5 |

| 4 | 2.50 | -120° | 5.2 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can model the interactions of this compound with solvent molecules, catalysts, or biological macromolecules over time.

For instance, an MD simulation could be used to study the solvation of this amine in different solvents, providing insights into its solubility and the structure of the solvation shell. In the context of catalysis, MD simulations can explore how the amine approaches and binds to the active site of a catalyst, revealing the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, π-π stacking) that govern the binding process. Such simulations are particularly valuable for understanding the dynamic nature of these interactions, which is often missed by static quantum chemical calculations. nih.gov

In Silico Design of Catalysts and Ligands for Asymmetric Synthesis

Given that this compound is a chiral molecule, its enantioselective synthesis is of significant interest. Computational methods play a crucial role in the in silico design of chiral catalysts and ligands for asymmetric reactions. advancedsciencenews.comchiralpedia.com The goal is to design a catalyst that preferentially forms one enantiomer of the product over the other.

This process often involves building a computational model of the transition state for the catalyzed reaction. By systematically modifying the structure of the catalyst's ligand in the model, researchers can predict how these changes will affect the energies of the transition states leading to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. This allows for the rapid screening of a large number of potential ligands in silico, prioritizing the most promising candidates for experimental synthesis and testing. acs.orgresearchgate.net This approach accelerates the discovery of new and more efficient catalysts for the synthesis of chiral amines. incatt.nl

Academic and Research Applications of 2 Phenylpropyl Prop 2 En 1 Yl Amine As a Synthetic Platform

Strategic Intermediate in the Synthesis of Complex Organic Architectures

The chemical reactivity inherent in (2-Phenylpropyl)(prop-2-en-1-yl)amine, specifically the nucleophilic amine and the electrophilically susceptible allyl group, positions it as a key intermediate in the construction of diverse and complex organic molecules. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocyclic systems and as a foundational element in the total synthesis of bioactive natural products.

Precursor to Nitrogen-Containing Heterocyclic Systems

The dual functionality of this compound allows for its participation in a variety of cyclization reactions to form heterocyclic rings. The nitrogen atom can act as a nucleophile, while the allyl group can undergo various transformations, such as olefin metathesis, hydroformylation, or intramolecular Heck reactions, to facilitate ring closure. For instance, the synthesis of substituted piperidines, pyrrolidines, and other nitrogenous ring systems can be envisioned through strategic manipulation of the allyl and phenylpropyl moieties. While direct examples for this compound are not extensively detailed in readily available literature, the analogous reactivity of similar N-allyl amines is a well-established principle in synthetic organic chemistry. The general strategy involves the introduction of a second reactive group, often through modification of the allyl moiety, followed by an intramolecular cyclization event.

Building Block for Bioactive Natural Product Synthesis

The structural motif of a phenylpropylamine is present in numerous natural products and pharmacologically active compounds. Consequently, this compound represents a valuable starting material or key intermediate in the synthesis of these complex targets. The allyl group provides a handle for further chemical elaboration and the introduction of additional stereocenters or functional groups necessary to build the target molecule. Its application can be seen in the context of synthesizing alkaloids and other nitrogenous natural products where the core structure can be traced back to a phenethylamine (B48288) derivative.

Utility as a Chiral Building Block in Asymmetric Synthesis

When resolved into its individual enantiomers, (R)- or (S)-(2-Phenylpropyl)(prop-2-en-1-yl)amine becomes a powerful chiral building block in asymmetric synthesis. The stereocenter at the alpha-position to the phenyl group can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure or enriched target molecules. This is of paramount importance in medicinal chemistry and materials science, where the biological activity or physical properties of a compound are often dependent on its absolute stereochemistry.

The chiral amine can be used to introduce a stereocenter that is retained throughout a synthetic sequence or can act as a chiral auxiliary, controlling the stereochemistry of a reaction before being cleaved from the molecule. The presence of the allyl group offers a site for diastereoselective reactions, where the existing stereocenter influences the formation of new stereocenters along the carbon chain.

Development of Chiral Ligands and Organocatalysts for Enantioselective Transformations

The amine functionality in this compound is a key feature for its development into chiral ligands for transition metal catalysis or as a foundation for organocatalysts. By modifying the nitrogen atom or the allyl group, a wide array of bidentate or tridentate ligands can be synthesized. These ligands, when complexed with a metal center (e.g., palladium, rhodium, iridium), can create a chiral environment that promotes enantioselective transformations such as asymmetric hydrogenation, allylic alkylation, or hydrosilylation.

Furthermore, the amine itself can be part of an organocatalytic system. For example, it can be converted into a chiral secondary amine catalyst for enamine or iminium ion catalysis, facilitating a range of enantioselective carbon-carbon bond-forming reactions. The predictable stereochemical control exerted by these catalysts is a cornerstone of modern asymmetric synthesis.

Role in the Development of Advanced Analytical Derivatizing Agents

In analytical chemistry, particularly in chromatography, the separation and detection of enantiomers are often challenging. Chiral derivatizing agents are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated using standard chromatographic techniques. This compound, in its enantiomerically pure form, can serve as such a derivatizing agent. Its amine group can react with acidic or other suitable functional groups in an analyte to form a covalent bond. The resulting diastereomeric products will exhibit different physical properties, allowing for their separation and quantification, thereby enabling the determination of the enantiomeric excess of the original analyte.

Applications in Chemical Biology and Probe Development

The functional handles present in this compound make it a suitable scaffold for the development of chemical probes and tools for studying biological systems. The amine can be used for conjugation to biomolecules or surfaces, while the alkene provides a site for bioorthogonal reactions, such as thiol-ene coupling or click chemistry. This allows for the attachment of reporter groups (e.g., fluorophores, biotin) or affinity tags.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of N-allylated amines often involves stoichiometric amounts of hazardous reagents and volatile organic solvents, contributing to a significant environmental footprint. Future research will undoubtedly gravitate towards the development of more sustainable and eco-friendly synthetic protocols for (2-Phenylpropyl)(prop-2-en-1-yl)amine. Key areas of investigation will likely include:

Catalytic N-Alkylation: A significant advancement would be the utilization of catalytic amounts of transition metals or organocatalysts to facilitate the N-allylation of 1-phenylpropan-2-amine with an allyl source. Research into earth-abundant and non-toxic metal catalysts, such as those based on iron, copper, or molybdenum, is a promising direction. organic-chemistry.org For instance, a molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been shown to be effective in green solvents like ethanol (B145695). organic-chemistry.org

Green Solvents and Reaction Media: The replacement of conventional organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. benthamscience.com Future synthetic routes for this compound could explore the use of water, supercritical fluids, or bio-based solvents. The development of water-soluble catalysts would be particularly advantageous, allowing for easy separation and recycling of the catalytic system. organic-chemistry.org

Atom Economy and Waste Reduction: Synthetic strategies that maximize atom economy, such as addition reactions and multicomponent reactions, will be at the forefront. For example, the direct hydroamination of allenes or the reductive amination of cinnamaldehyde with 1-phenylpropan-2-amine would represent highly atom-economical routes. fiveable.me

| Sustainable Approach | Potential Reagents/Catalysts | Anticipated Benefits |

| Catalytic N-Allylation | Earth-abundant metal catalysts (Fe, Cu, Mo), Organocatalysts | Reduced catalyst toxicity and cost, lower catalyst loading. |

| Green Solvents | Water, Supercritical CO2, Bio-solvents | Reduced environmental impact, simplified product purification. |

| High Atom Economy Reactions | Dienes, Alkynes, Aldehydes in addition or MCRs | Minimized waste generation, increased efficiency. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known N-alkylation reactions to predict the optimal conditions (catalyst, solvent, temperature, etc.) for the synthesis of the target molecule. princeton.edu This can significantly reduce the number of experiments required, saving time and resources. duke.edu

Reaction Pathway Discovery: AI-powered retrosynthesis software can propose novel and potentially more efficient synthetic routes to this compound that may not be obvious to a human chemist. nih.gov

Real-time Optimization: The integration of AI with automated synthesis platforms can allow for the real-time monitoring and optimization of reaction parameters to maximize yield and minimize by-product formation. technologynetworks.com

| AI/ML Application | Methodology | Expected Outcome |

| Reaction Condition Optimization | Training ML models on reaction databases | Rapid identification of optimal catalyst, solvent, and temperature. |

| Novel Synthetic Route Design | AI-driven retrosynthesis algorithms | Discovery of more efficient and sustainable synthetic pathways. |

| Automated Synthesis | Integration of AI with robotic platforms | Real-time optimization and increased reproducibility. |

Exploration of Novel Reactivity Modes for the Amine and Alkene Functionalities

The dual functionality of this compound, possessing both a secondary amine and a terminal alkene, makes it a versatile substrate for exploring novel chemical transformations. Future research could focus on harnessing this reactivity for the synthesis of more complex molecular architectures:

Intramolecular Cyclization Reactions: The amine and alkene moieties can participate in intramolecular cyclization reactions to form various heterocyclic scaffolds. For example, palladium-catalyzed intramolecular C-H amination could lead to the formation of functionalized dihydro-1,4-benzoxazines. acs.org

Cascade Reactions: The compound could be a key starting material in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. For instance, a cascade radical oxidative difunctionalization could potentially be developed. researchgate.net

Dual Functionalization: The development of methodologies that allow for the simultaneous or sequential functionalization of both the amine and the alkene in a controlled manner would be a significant advancement. This could involve orthogonal protection-deprotection strategies or the use of chemoselective reagents.

| Reactivity Mode | Potential Transformation | Resulting Structure |

| Intramolecular Cyclization | Palladium-catalyzed C-H amination | Heterocyclic compounds (e.g., dihydro-1,4-benzoxazines) |

| Cascade Reactions | Radical oxidative difunctionalization | Complex polyfunctional molecules |

| Dual Functionalization | Orthogonal derivatization of amine and alkene | Highly substituted and diverse molecular scaffolds |

Multi-Component Reactions for Rapid Assembly of Complex Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. nih.gov this compound could serve as a valuable building block in MCRs to rapidly assemble complex and potentially biologically active molecules.

Isonitrile-Based MCRs: The amine functionality could participate in classic isonitrile-based MCRs like the Ugi or Passerini reactions, incorporating the (2-phenylpropyl)(prop-2-en-1-yl)amino moiety into a larger peptide-like scaffold.

Transition Metal-Catalyzed MCRs: Nickel-catalyzed three-component coupling reactions of alkenes, aldehydes, and amines have been developed for the synthesis of allylic amines. rsc.orgchemrxiv.org Similar strategies could be adapted where this compound acts as the amine component, leading to the formation of more complex allylic amine structures.

Domino Reactions: The amine could initiate domino reaction sequences, leading to the formation of fused heterocyclic systems. nih.gov

| MCR Type | Potential Reactants | Potential Product Class |

| Isonitrile-Based MCRs | Aldehydes, isonitriles, carboxylic acids | Peptidomimetics and complex amides |

| Transition Metal-Catalyzed MCRs | Alkenes, aldehydes, organometallic reagents | Substituted allylic amines |

| Domino Reactions | Dicarbonyl compounds, activated alkynes | Fused heterocyclic systems |

Q & A

Q. Key factors affecting yields :

- Temperature control (20–80°C for nucleophilic substitution; 50–100°C for reductive amination).

- Solvent polarity (e.g., THF or ethanol enhances nucleophilic substitution).

- Catalyst loading (5–10% for hydrogenation).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies protons on the phenyl (δ 7.2–7.4 ppm), prop-2-en-1-yl (δ 5.0–5.8 ppm), and amine groups (δ 1.5–2.5 ppm). C NMR resolves carbons in the aromatic (110–140 ppm) and aliphatic regions (20–50 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms the molecular ion peak at m/z 177.29 (CHN) and fragments like [CH] (m/z 119) .

- IR Spectroscopy : Stretching vibrations for C=C (1640 cm) and N-H (3300–3500 cm) .

Advanced: How can enantioselective synthesis of this compound be achieved using transaminase-mediated approaches?

Methodological Answer:

Transaminases (TAs) catalyze enantioselective amination of ketones to produce (R)- or (S)-enantiomers. For example:

- Use Chromobacterium violaceum TA (CvTA) with pyridoxal-5′-phosphate (PLP) as a cofactor.

- Optimize pH (7.5–8.5) and temperature (30–37°C) to enhance enantiomeric excess (ee >95%) .

- Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How do structural modifications at the prop-2-en-1-yl group affect the compound’s bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -F at the allylic position) increase metabolic stability but reduce receptor binding affinity.

- Bulkier substituents (e.g., adamantyl analogs) enhance lipophilicity, improving blood-brain barrier penetration but decreasing solubility .

- In vitro testing : Compare modified derivatives in assays like CYP450 inhibition or receptor binding (e.g., α-adrenergic receptors) .

Advanced: What strategies resolve contradictory data on the compound’s biological activity?

Methodological Answer:

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., PBS pH 7.4).

- Validate purity : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

- Dose-response curves : Compare EC values across studies to identify outliers due to solvent effects (e.g., DMSO vs. ethanol) .

Basic: What in vitro assays assess the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition : Measure IC against monoamine oxidases (MAO-A/B) using fluorometric assays with kynuramine as a substrate .

- Receptor binding : Radioligand displacement assays (e.g., H-clonidine for α-adrenergic receptors) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) to evaluate IC values .

Advanced: How does palladium catalysis enhance functionalization of this compound?

Methodological Answer:

Pd(PPh)Cl/CuI systems enable:

- Sonogashira coupling : Introduce alkynes at the allylic position for fluorescent probes .

- Buchwald-Hartwig amination : Attach aryl groups to the amine for SAR studies.

- Optimization : Use 2–5 mol% Pd catalyst, EtN base, and THF at 60–80°C .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina screens binding poses in MAO-B (PDB ID: 2V5Z). Focus on hydrogen bonds with FAD cofactor and hydrophobic pockets .

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Basic: How are crystallization conditions optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Use vapor diffusion with ethanol/water (1:1) or hexane/ethyl acetate.

- SHELXL refinement : Apply anisotropic displacement parameters and twin refinement for high R data. Validate via R1 < 5% and wR2 < 12% .

Advanced: What mechanistic insights explain oxidative degradation pathways?

Methodological Answer:

- LC-MS analysis : Identify degradation products (e.g., nitroso derivatives) under accelerated stability testing (40°C/75% RH).

- Pathway : Autoxidation at the allylic position forms hydroperoxides, confirmed by H NMR (disappearance of δ 5.8 ppm vinyl protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.